Chiral Recognition Selectivity of (S)-1-Cyclohexylethylamine vs. (S)-1-Phenylethylamine in Calix[4]arene Host Systems
The enantioselective molecular recognition of chiral amines by a novel calix[4]arene receptor was quantified using thermodynamic parameters. The study directly compared (S)-1-cyclohexylethylamine ((S)-CHEA) and (S)-1-phenylethylamine ((S)-PEA) as guests [1].
| Evidence Dimension | Enantioselectivity factor (α) and Gibbs free energy difference (-ΔΔG°) for guest recognition |
|---|---|
| Target Compound Data | (S)-CHEA: α = 1.20, -ΔΔG° = 0.11 kcal/mol |
| Comparator Or Baseline | (S)-PEA: α = 1.12, -ΔΔG° = 0.06 kcal/mol |
| Quantified Difference | The enantioselectivity for (S)-CHEA is approximately 7% higher (α) with an 83% greater energetic discrimination (-ΔΔG°) compared to (S)-PEA. |
| Conditions | 1H NMR titration in CDCl3 at 298 K using a chiral calix[4]arene diamide receptor. |
Why This Matters
This demonstrates that (S)-CHEA provides superior chiral discrimination over the commonly used (S)-PEA, making it a more effective choice for developing robust enantioselective assays, sensors, or separation materials.
- [1] Kocabas, E., Durmaz, M., Alpaydin, S., Sirit, A., & Yilmaz, M. (2008). Chiral mono and diamide derivatives of calix[4]arene for enantiomeric recognition of chiral amines. Chirality, 20(1), 26–34. View Source
